molecular formula C13H14ClFN2O2 B14778231 2-Chloro-1-(4-(3-fluorobenzoyl)piperazin-1-yl)ethanone

2-Chloro-1-(4-(3-fluorobenzoyl)piperazin-1-yl)ethanone

Cat. No.: B14778231
M. Wt: 284.71 g/mol
InChI Key: SQMJSBXGEZMMNU-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(3-fluorobenzoyl)piperazin-1-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorobenzoyl group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(3-fluorobenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide for hydrolysis, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

2-Chloro-1-(4-(3-fluorobenzoyl)piperazin-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(3-fluorobenzoyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-(3-fluorobenzoyl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloroethanone group with a fluorobenzoyl-piperazine moiety makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H14ClFN2O2

Molecular Weight

284.71 g/mol

IUPAC Name

2-chloro-1-[4-(3-fluorobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H14ClFN2O2/c14-9-12(18)16-4-6-17(7-5-16)13(19)10-2-1-3-11(15)8-10/h1-3,8H,4-7,9H2

InChI Key

SQMJSBXGEZMMNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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